molecular formula C15H15ClN2 B8011443 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine

2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine

Cat. No.: B8011443
M. Wt: 258.74 g/mol
InChI Key: NYKKQXPHLGVMRH-UHFFFAOYSA-N
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Description

2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine is a heterocyclic compound with the molecular formula C15H15ClN2. It is characterized by a naphthyridine core structure, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux in methanol.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine include other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-benzyl-7-chloro-3,4-dihydro-1H-2,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-8-14-11-18(7-6-13(14)9-17-15)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKKQXPHLGVMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=NC=C21)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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